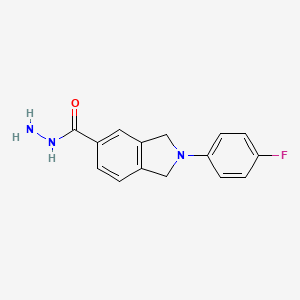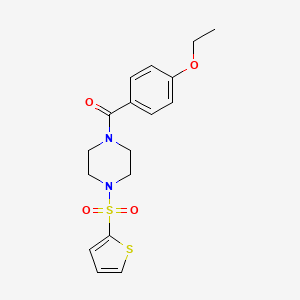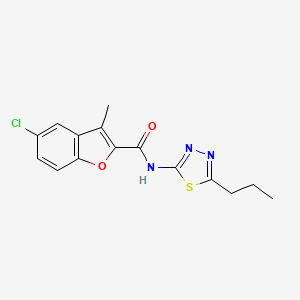![molecular formula C19H16N2O3 B5866246 7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline](/img/structure/B5866246.png)
7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline, also known as DIMPI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of isoxazoloisoquinolines, which are known to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline is not fully understood, but it is believed to act on several molecular targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It also has anti-inflammatory effects and has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline in lab experiments is that it has a relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, it has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various disease pathways. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various molecular targets. Finally, there is potential for the development of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline involves a multi-step process that includes the condensation of 2,3-dimethoxybenzaldehyde with 2-amino-4-methylpyridine to form an intermediate product. This intermediate is then reacted with phenylacetonitrile in the presence of a catalyst to form the final product, which is purified using column chromatography. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
7,8-dimethoxy-5-methyl-1-phenyl-[1,2]oxazolo[5,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-13-9-15(22-2)16(23-3)10-14(13)17-18(21-24-19(17)20-11)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMTBVYTPCLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=CC(=C(C=C13)OC)OC)C(=NO2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)
![1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)

![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)
![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)

![3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5866207.png)

![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5866221.png)
![N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5866222.png)
![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)

